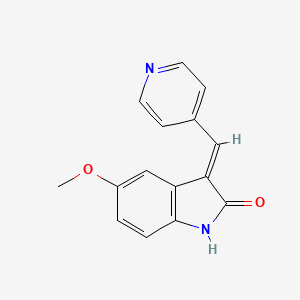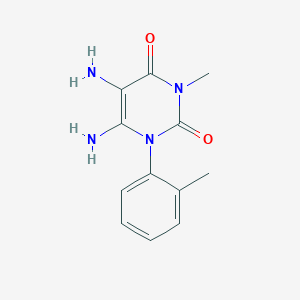
Sophoranochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sophoranochromene is a flavonoid compound isolated from the roots of Sophora subprostrata, a plant belonging to the Fabaceae family . This compound is known for its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sophoranochromene can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the use of specific catalysts and reaction conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Sophora subprostrata. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sophoranochromene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield dihydroflavonoids .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other flavonoid compounds.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown that Sophoranochromene may have anticancer and antimicrobial activities.
Industry: It is used in the development of natural products and pharmaceuticals
Wirkmechanismus
The mechanism of action of Sophoranochromene involves its interaction with various molecular targets and pathways. It has been shown to inhibit the synthesis of RNA and DNA in bacterial cells, leading to antimicrobial effects. Additionally, it may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sophoranochromene is structurally similar to other flavonoids such as:
- Sophoradochromene
- Quercetin
- Formononetin
- Maackiain
- Kurarinone
- Sophoranone
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific biological activities. For instance, its ability to inhibit RNA and DNA synthesis in bacterial cells is a distinctive feature that contributes to its antimicrobial properties .
Eigenschaften
Molekularformel |
C30H34O4 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H34O4/c1-18(2)7-9-20-15-22(16-21-13-14-30(5,6)34-28(20)21)27-17-26(32)24-11-12-25(31)23(29(24)33-27)10-8-19(3)4/h7-8,11-16,27,31H,9-10,17H2,1-6H3 |
InChI-Schlüssel |
CVRQUKAFPCFUQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(O3)C(=C(C=C4)O)CC=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


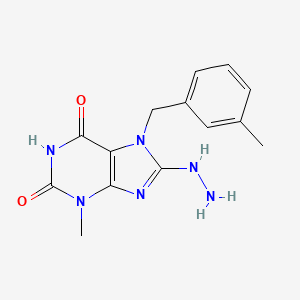

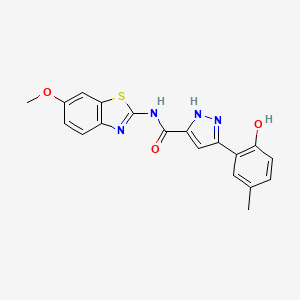
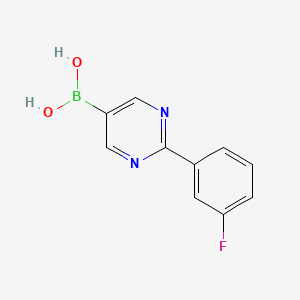
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
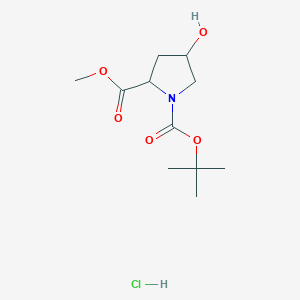
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)
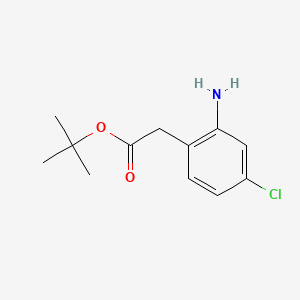
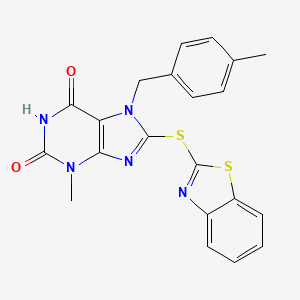
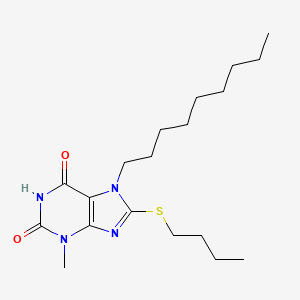
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)

